molecular formula C14H21IN2O2 B4020790 5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide

5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide

Cat. No. B4020790
M. Wt: 376.23 g/mol
InChI Key: SBYHBILJLKPJEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel synthesis of the furo[3,2-c]quinolin-4(5H)-one heterocycle was developed using a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, demonstrating the versatility of palladium-catalyzed reactions in constructing complex structures from simpler precursors (Lindahl et al., 2006).

Molecular Structure Analysis

The structural and electronic properties of molecules similar to the target compound have been studied using techniques like density functional theory (DFT), providing insights into their reactivity and interactions with biological targets. For example, an analysis on a complex molecule involving piperidinyl groups revealed significant interactions with its environment, indicative of its potential reactivity and binding capabilities (Essa & Jalbout, 2008).

Chemical Reactions and Properties

Palladium-catalyzed reactions play a crucial role in the synthesis of complex organic structures, demonstrating the capability to form diverse heterocyclic compounds that could be structurally related to the target molecule. The versatility of these reactions in organic synthesis underscores the potential for creating a wide range of chemical entities with varying properties (Jiang et al., 2014).

Physical Properties Analysis

The study of physical properties is essential for understanding the behavior of chemical compounds under different conditions. While specific data on "5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide" was not found, research into similar compounds provides valuable insights into solubility, stability, and reactivity, which are critical for their practical applications in various fields.

Chemical Properties Analysis

The chemical properties of compounds, including reactivity, stability, and interactions with other molecules, are fundamental for their application in drug development and material science. For instance, the synthesis and reactivity of iodine-substituted compounds highlight the potential for creating targeted chemical entities with specific functions (Li et al., 2016).

properties

IUPAC Name

5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN2O2/c1-13(2)7-9(8-14(3,4)17-13)16-12(18)10-5-6-11(15)19-10/h5-6,9,17H,7-8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYHBILJLKPJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(O2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
Reactant of Route 2
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5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
Reactant of Route 3
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5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
Reactant of Route 4
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5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
Reactant of Route 5
5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
5-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide

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